4-({1-[3-(Carboxymethyl)adamantan-1-YL]-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL}amino)benzoic acid
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Overview
Description
4-({1-[3-(Carboxymethyl)adamantan-1-YL]-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL}amino)benzoic acid is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a combination of adamantane, pyridazine, and benzoic acid moieties, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[3-(Carboxymethyl)adamantan-1-YL]-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL}amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Derivative: The synthesis begins with the preparation of the adamantane derivative, which involves the carboxymethylation of adamantane.
Pyridazine Ring Formation: The next step involves the formation of the pyridazine ring through a cyclization reaction, typically using hydrazine derivatives and appropriate chlorinated precursors.
Coupling with Benzoic Acid: The final step involves coupling the pyridazine derivative with benzoic acid under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-({1-[3-(Carboxymethyl)adamantan-1-YL]-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({1-[3-(Carboxymethyl)adamantan-1-YL]-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL}amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-({1-[3-(Carboxymethyl)adamantan-1-YL]-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-({1-[3-(Carboxymethyl)adamantan-1-YL]-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL}amino)benzoic acid: This compound is unique due to its combination of adamantane, pyridazine, and benzoic acid moieties.
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Another compound with adamantane and benzoic acid derivatives, known for its anti-dengue virus activity.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24ClN3O5 |
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Molecular Weight |
457.9 g/mol |
IUPAC Name |
4-[[1-[3-(carboxymethyl)-1-adamantyl]-5-chloro-6-oxopyridazin-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C23H24ClN3O5/c24-19-17(26-16-3-1-15(2-4-16)21(31)32)11-25-27(20(19)30)23-8-13-5-14(9-23)7-22(6-13,12-23)10-18(28)29/h1-4,11,13-14,26H,5-10,12H2,(H,28,29)(H,31,32) |
InChI Key |
OBASUWYOBQJHAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NC5=CC=C(C=C5)C(=O)O)Cl)CC(=O)O |
Origin of Product |
United States |
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